molecular formula C10H12N4 B1269486 N-(2-aminoethyl)quinazolin-4-amine CAS No. 1013-37-2

N-(2-aminoethyl)quinazolin-4-amine

Cat. No.: B1269486
CAS No.: 1013-37-2
M. Wt: 188.23 g/mol
InChI Key: HHIMHGQBYIQLKK-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties .

Mechanism of Action

Target of Action

N-(2-aminoethyl)quinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . It also shows potential as an inhibitor of the Werner (WRN) helicase, which plays a crucial role in DNA replication and repair .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . As a potential WRN helicase inhibitor, it may interfere with DNA replication and repair processes .

Biochemical Pathways

The compound affects the quorum sensing system in Pseudomonas aeruginosa, a key biochemical pathway involved in biofilm formation . By inhibiting this pathway, it disrupts the bacteria’s ability to form biofilms, a protective mechanism that enhances their survival and resistance to antibiotics . In the context of cancer cells, the compound may affect the DNA damage response (DDR) pathway by inhibiting WRN helicase .

Result of Action

The compound’s action results in the inhibition of biofilm formation and other virulence factors in Pseudomonas aeruginosa, reducing the pathogenicity and invasion potential of the bacteria . In the context of cancer cells, the compound’s action could potentially inhibit the activity of WRN helicase, thereby affecting DNA replication and repair processes .

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)quinazolin-4-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tyrosine kinase, where this compound acts as an inhibitor. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies . Additionally, this compound has been shown to bind to DNA, interfering with the replication process and inducing apoptosis in cancer cells . The compound also interacts with various signaling proteins, modulating pathways that are crucial for cell survival and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of DNA replication and the inhibition of key signaling pathways such as the PI3K/AKT and MAPK pathways . Furthermore, this compound can alter gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In non-cancerous cells, the compound has been found to have minimal cytotoxic effects, suggesting a degree of selectivity towards cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of tyrosine kinase, preventing the phosphorylation of downstream targets and thereby inhibiting signal transduction . This inhibition leads to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound can intercalate into DNA, disrupting the replication process and triggering cell death . The compound also influences gene expression by modulating transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can diminish over extended periods due to degradation . Short-term exposure to this compound results in rapid inhibition of cell proliferation and induction of apoptosis. Long-term studies have shown that continuous exposure can lead to the development of resistance in some cancer cell lines . This resistance is often associated with mutations in the target enzyme or the activation of alternative signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is also evidence of a threshold effect, where doses below a certain level do not produce significant anticancer activity . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, some of which retain biological activity. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects can lead to alterations in metabolite levels, impacting cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it can be actively transported by specific transporters, such as the organic cation transporter . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound has been found to accumulate in the nucleus, where it exerts its effects on DNA replication and gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . In the nucleus, this compound can disrupt DNA replication and transcription, leading to the inhibition of cell proliferation and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with ethylenediamine under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster and more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)quinazolin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of N-(2-aminoethyl)quinazolin-4-amine, known for its broad spectrum of biological activities.

    Quinazolinone: A derivative with a carbonyl group at the 4-position, exhibiting similar biological properties.

    N-aryl-2-trifluoromethyl-quinazoline-4-amine: A derivative with potent anticancer activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminoethyl group enhances its solubility and allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

N'-quinazolin-4-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10/h1-4,7H,5-6,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIMHGQBYIQLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323225
Record name N-(2-aminoethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-37-2
Record name NSC403389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-aminoethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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